molecular formula C15H17FN4O B2433049 N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1060450-41-0

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2433049
M. Wt: 288.326
InChI Key: XINUQNFGFBHHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CP-4F or CP-4F-B, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities. CP-4F has been synthesized using a straightforward method, and its unique chemical structure has made it an attractive candidate for further investigation.

Scientific Research Applications

Applications in Organic Synthesis and Material Science

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1,2,3-triazole family, plays a pivotal role in the field of organic synthesis. The stability of 1,2,3-triazoles to acidic and basic hydrolysis and their significant dipole moment make them valuable for creating hydrogen bonds and dipole-dipole interactions with biological targets, crucial in drug discovery and pharmaceutical chemistry. These compounds are also instrumental in bioconjugation, material science, and the synthesis of liquid crystals and solid-phase organic compounds. The click chemistry approach, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is central to synthesizing these triazoles, offering a pathway from simple to complex molecules with high selectivity and yield (Kaushik et al., 2019).

Role in Therapeutics and Pharmacology

1,2,3-triazole derivatives, including structures similar to N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are prominent in therapeutics due to their broad spectrum of biological activities. These compounds have been the center of interest for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The quest for new, more efficient, and eco-friendly preparations of these triazoles is ongoing, given their significant role in addressing emerging health threats, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Advancements in Eco-friendly Synthesis

In the realm of eco-friendly synthesis, advancements have been made in developing methodologies for the synthesis of 1,2,3-triazoles. These approaches emphasize new and easily recoverable catalysts, offering advantages like shorter reaction times, easier work-up, and higher yields. Such eco-friendly procedures align with the current focus on sustainable and green chemistry, underlining the significance of 1,2,3-triazoles in the pharmaceutical industry and beyond (de Souza et al., 2019).

Corrosion Inhibition in Metals

The 1,2,3-triazole derivatives, like N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have also shown promising results as corrosion inhibitors for metals and their alloys. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have demonstrated effectiveness in various acidic media, offering a non-toxic and environmentally friendly solution to metal corrosion, which has implications in industrial and other practical applications (Hrimla et al., 2021).

properties

IUPAC Name

N-cyclopentyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-12-7-5-11(6-8-12)9-20-10-14(18-19-20)15(21)17-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINUQNFGFBHHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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